molecular formula C19H21N5O B15077540 N'-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B15077540
M. Wt: 335.4 g/mol
InChI Key: FQLNAYAQEKHXJE-WSDLNYQXSA-N
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Description

N'-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide is a benzimidazole-based hydrazone derivative characterized by a benzylidene hydrazide backbone substituted with a diethylamino group at the para position of the benzylidene moiety. This compound belongs to a class of Schiff bases synthesized via condensation reactions between hydrazides and aldehydes. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as enzymes and receptors .

The synthesis typically involves refluxing an equimolar mixture of 1H-benzimidazole-6-carbohydrazide and 4-(diethylamino)benzaldehyde in a polar solvent like ethanol or methanol.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C19H21N5O/c1-3-24(4-2)16-8-5-14(6-9-16)12-22-23-19(25)15-7-10-17-18(11-15)21-13-20-17/h5-13H,3-4H2,1-2H3,(H,20,21)(H,23,25)/b22-12+

InChI Key

FQLNAYAQEKHXJE-WSDLNYQXSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds similar to "N'-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide":

Scientific Research Applications

Benzimidazole-derived N-acylhydrazones as Carbonic Anhydrase-II Inhibitors
Research indicates that benzimidazole-derived N-acylhydrazones have potential as carbonic anhydrase-II inhibitors .

  • Several synthesized compounds exhibited higher inhibition than acetazolamide, a standard inhibitor, with compound 9 (IC 50: 13.3 ± 1.25 μM), 10 (IC 50: 17.2 ± 1.24 μM), 12 (IC 50: 14.6 ± 0.62 μM), and 15 (IC 50: 14.5 ± 1.05 μM) showing notable activity .
  • Molecular docking studies supported these experimental findings by revealing binding interactions with the enzyme's active site .

Other potential applications:

  • Benzimidazole-2-thiol-based N-acylhydrazones have been reported as antioxidants and α-glucosidase and cholinesterase inhibitors .
  • N′-(2-Hydroxy-3-methoxybenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (9) is one example of an N-acylhydrazone .

Synthesis and Characterization
The synthesis of N-acylhydrazones involves multiple steps, starting with the alkylation of benzimidazole-2-thiol and ending with condensation with different aldehydes . Spectroscopic methods are used to characterize these compounds .

Mechanism of Action

The mechanism of action of N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

a. N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide (Compound from )

  • Core Structure: Replaces the benzimidazole with an isonicotinoyl group.
  • Substituent: Dimethylamino (vs. diethylamino) at the benzylidene para position.
  • Key Data : Melting point = 194.7–196.6°C; IR peaks at 1664 cm⁻¹ (C=O) and 1593 cm⁻¹ (C=N) .
  • Implications: The smaller dimethylamino group may reduce steric hindrance compared to diethylamino, affecting packing in crystalline states.

b. N'-(Halogenated Benzylidene)-1H-benzimidazole-6-carbohydrazide ()

  • Core Structure : Same benzimidazole-carbohydrazide backbone.
  • Substituents : Halogens (e.g., Cl, Br) at benzylidene positions.
  • Key Data : Halogenated derivatives exhibit higher melting points (e.g., brominated analogs >200°C) due to increased molecular symmetry and halogen bonding .

c. N'-(4-Hydroxy-3-methoxybenzylidene)-3,5-dinitrobenzohydrazide ()

  • Core Structure : Benzohydrazide with nitro and methoxy/hydroxy groups.
  • Substituents : Electron-withdrawing nitro groups and hydrogen-bonding hydroxy groups.
  • Implications : Nitro groups increase oxidative stress-scavenging capacity, as shown in DFT studies of radical scavenging mechanisms .
Physicochemical Properties
Compound Substituent(s) Melting Point (°C) IR Peaks (cm⁻¹) Yield (%)
Target Compound 4-Diethylamino Not reported ~1660 (C=O), ~1590 (C=N) ~50–80*
N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide 4-Dimethylamino 194.7–196.6 1664 (C=O), 1593 (C=N) Not reported
Halogenated Derivatives Halogens (Cl, Br) >200 1650–1670 (C=O) 53–82
ABBH-16 () Alkoxy chains Not reported 2928 (C–H), 1664 (C=O) 82

*Inferred from analogous syntheses.

Computational Studies

Density Functional Theory (DFT) analyses (e.g., B3LYP/6-31G) for related compounds () reveal:

  • The diethylamino group induces a planar geometry in the benzylidene moiety, enhancing π-conjugation.
  • HOMO-LUMO gaps correlate with antioxidant activity, where electron-donating groups lower the gap, facilitating electron transfer .

Biological Activity

N'-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C19H21N5O
  • CAS Number : 500107-14-2
  • SMILES Notation : CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(NN2)C3=CC=C(C=C3)OC

The compound features a benzimidazole core, which is known for its versatility in medicinal chemistry. Benzimidazole derivatives have been widely studied due to their broad-spectrum pharmacological activities .

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate significant inhibitory effects against various Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
This compoundS. aureus, E. coli
Benzimidazole Derivative AE. coli
Benzimidazole Derivative BS. aureus

2. Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory responses.

  • Mechanism of Action : It is believed to block the activity of specific enzymes involved in the inflammatory pathway, thereby reducing inflammation .

3. Anticancer Activity

This compound has been evaluated for its anticancer potential. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

StudyCancer TypeFindings
Study ABreast CancerInduced apoptosis in MCF-7 cells
Study BLung CancerInhibited cell proliferation

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Benzimidazole Ring : Variations in substituents can enhance or diminish biological activity.
  • Positioning of Functional Groups : The placement of functional groups affects the compound's interaction with biological targets, impacting its efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics .
  • Case Study on Anti-inflammatory Effects : In vivo studies showed that this compound significantly reduced edema in animal models of inflammation, supporting its potential as an anti-inflammatory agent .

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